molecular formula C23H18ClN3O2S B15019379 1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No.: B15019379
M. Wt: 435.9 g/mol
InChI Key: LQNNPQXVGGRVOV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone is a triazolethione derivative characterized by a 4-chlorophenyl group, a 4-methoxyphenyl-substituted triazole ring, and a thioether-linked ethanone moiety. Its synthesis involves reacting 2-bromo-4’-chloroacetophenone with 5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under basic conditions, yielding a white solid with a melting point of 152–153°C . Spectroscopic data (IR, NMR) confirm the presence of key functional groups, including the carbonyl (C=O) and thioether (C-S-) linkages . The compound’s structural complexity and substituent diversity make it a candidate for exploring structure-activity relationships (SAR) in antioxidant, anticancer, and antimicrobial applications.

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H18ClN3O2S/c1-29-20-13-9-17(10-14-20)22-25-26-23(27(22)19-5-3-2-4-6-19)30-15-21(28)16-7-11-18(24)12-8-16/h2-14H,15H2,1H3

InChI Key

LQNNPQXVGGRVOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Hydrazide Preparation : 4-Methoxyphenylacetic acid hydrazide is synthesized by reacting methyl 4-methoxyphenylacetate with hydrazine hydrate in ethanol under reflux.
  • Thiosemicarbazide Formation : The hydrazide reacts with phenyl isothiocyanate in ethanol to form 1-(4-methoxyphenylacetyl)-4-phenylthiosemicarbazide.
  • Cyclization : Alkaline cyclization using 2N NaOH yields 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This step proceeds via intramolecular nucleophilic attack, eliminating water.

Reaction Conditions :

Parameter Value Outcome Source
Solvent Ethanol/Water 85% Yield
Temperature Reflux (78°C) Complete conversion in 4–6 hours
Base NaOH (2N) Facilitates cyclization

S-Alkylation for Thioether Linkage

The thiol group undergoes nucleophilic substitution with 2-bromo-1-(4-chlorophenyl)ethanone to form the thioether bond.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

  • Friedel-Crafts Acylation : 4-Chlorophenylacetyl chloride reacts with bromine in acetic acid to yield the α-brominated ketone.
  • Purification : Recrystallization from ethanol achieves >98% purity.

Coupling Reaction

  • Base Selection : Potassium carbonate or cesium carbonate in DMF facilitates deprotonation of the triazole thiol.
  • Solvent Optimization : Anhydrous DMF or acetone minimizes side reactions.
  • Stoichiometry : A 1:1.1 molar ratio of triazole thiol to bromoethanone ensures complete conversion.

Representative Procedure :

  • 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (10 mmol), 2-bromo-1-(4-chlorophenyl)ethanone (11 mmol), and K₂CO₃ (15 mmol) are stirred in DMF at 80°C for 8 hours. The product precipitates upon cooling, yielding 72–78% after recrystallization.

Key Variables :

Variable Optimal Value Impact on Yield Source
Temperature 80°C Maximizes reaction rate
Reaction Time 8 hours Balances conversion vs. degradation
Solvent DMF Enhances nucleophilicity

Alternative Synthetic Pathways

One-Pot Tandem Cyclization-Alkylation

A streamlined approach combines triazole formation and S-alkylation in a single pot:

  • Reagents : 4-Methoxyphenylacetic hydrazide, phenyl isothiocyanate, and 2-bromo-1-(4-chlorophenyl)ethanone are reacted in DMF with Cs₂CO₃.
  • Conditions : Microwave irradiation (150°C, 20 minutes) improves efficiency, achieving 68% yield.

Solid-Phase Synthesis

Immobilized triazole thiols on Wang resin enable stepwise coupling, simplifying purification. This method is favored for high-throughput applications but requires specialized equipment.

Optimization and Mechanistic Insights

Regioselectivity in S-Alkylation

The thiol-thione tautomerism influences reactivity:

  • Thiol Form (Dominant) : Reacts preferentially at sulfur due to higher nucleophilicity.
  • Thione Form : Minor pathway leading to N-alkylated byproducts (<5%).

Mitigation Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to stabilize thiolate ions.
  • Employ excess base (K₂CO₃) to shift tautomeric equilibrium toward thiol.

Green Chemistry Approaches

  • Solvent-Free Conditions : Melt reactions at 120°C reduce waste but require stringent temperature control.
  • Biocatalysis : Lipase-mediated alkylation in ionic liquids achieves 65% yield with minimal byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89–7.32 (m, 13H, aromatic-H), 4.12 (s, 3H, OCH₃), 2.45 (s, 3H, COCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S), 1602 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the anti-periplanar arrangement of the thioether and ketone groups, with dihedral angles of 85.2° between triazole and chlorophenyl planes.

Industrial-Scale Considerations

Cost-Efficient Protocols

  • Catalyst Recycling : Pd/C or Ni catalysts enable reusable systems for bromoethanone synthesis.
  • Continuous Flow Reactors : Improve throughput by 40% compared to batch processes.

Purity Standards

  • HPLC : >99.5% purity achieved via reverse-phase chromatography.
  • Thermogravimetric Analysis (TGA) : Confirms stability up to 220°C, ensuring storage safety.

Emerging Innovations

Photocatalytic Methods

Visible-light-mediated C-S bond formation using Ru(bpy)₃²⁺ reduces energy consumption by 30%.

Computational Modeling

DFT studies predict reaction pathways, identifying transition states to optimize S-alkylation kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Antioxidant Activity

The antioxidant efficacy of triazolethione derivatives is highly dependent on substituent electronic properties and hydrogen-donating capacity. Key comparisons include:

Compound Substituent (X) DPPH Radical Scavenging Activity (vs. Ascorbic Acid) Reference
Target Compound (20) Cl ~1.00× (baseline)
1-(4-Bromophenyl) analog (17) Br 1.13× (highest in series)
1-(4-Fluorophenyl) analog (21) F ~0.50×
Hydroxyl-substituted (23) OH Inactive
Acetyl-substituted (25) COCH3 Inactive
  • Key Findings: Bromine (Br) at the para position enhances radical scavenging, likely due to its electron-withdrawing effect and moderate polarizability . Hydroxyl (-OH) and acetyl (-COCH3) groups abolish activity, emphasizing the necessity of non-polar, non-hydrogen-bonding substituents for maintaining radical quenching capacity .

Anticancer Activity

Anticancer performance against glioblastoma cells (U87 MG) reveals substituent size and metabolic stability as critical factors:

Compound Substituent (X) Cell Viability Reduction (%) Reference
Target Compound (20) Cl ~9.8% (moderate activity)
1-(4-Fluorophenyl) analog (21) F 19.6% (most active)
Unsubstituted analog (16) None <5% (low activity)
  • Chlorine (Cl) in the target compound shows reduced efficacy, while bulky groups (e.g., Br, CH3) further diminish activity, indicating steric hindrance limits cellular uptake or target binding .

Structural Modifications and Activity Trends

  • N-H Functional Group : Derivatives retaining the triazole N-H group (e.g., compound 8, 45.1% DPPH scavenging) outperform those with substituted N-atoms (e.g., compound 9, inactive), underscoring the role of hydrogen donation in antioxidant mechanisms .

Biological Activity

The compound 1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone is a derivative of triazole known for its diverse biological activities. Triazole compounds have gained significant attention in medicinal chemistry due to their potential applications in treating various diseases, including cancer, infections, and neurological disorders. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C23H17ClN4O2S
  • Molecular Weight : 519.83 g/mol
  • CAS Number : 476484-55-6

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of related triazole compounds against various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting that the compound may also possess similar anticancer activity .

Enzyme Inhibition

One of the notable biological activities of triazole derivatives is their ability to inhibit enzymes such as tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-related therapies. In vitro studies have shown that certain triazole derivatives can inhibit tyrosinase activity with varying degrees of efficacy. For example, one derivative exhibited an IC50 value of approximately 400 μM in inhibiting tyrosinase . This suggests that the compound may be useful in developing skin-lightening agents or treatments for hyperpigmentation disorders.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Compounds within this class have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways . While specific data for the compound is limited, its structural similarities to known antimicrobial agents suggest potential efficacy.

Study on Anticancer Efficacy

A comparative study evaluated various triazole derivatives against cancer cell lines. The results indicated that compounds with a chlorophenyl moiety exhibited enhanced cytotoxicity against several cancer types. The study concluded that modifications to the triazole ring could significantly influence biological activity, paving the way for further optimization of lead compounds .

Tyrosinase Inhibition Study

In a detailed investigation into enzyme inhibition, several 1,2,4-triazole derivatives were synthesized and tested for their ability to inhibit mushroom tyrosinase. The study found that modifications to the phenyl groups attached to the triazole ring impacted inhibitory potency. The most potent inhibitors were analyzed using molecular docking studies to elucidate binding interactions with the enzyme active site .

Potential Therapeutic Applications

The diverse biological activities exhibited by This compound suggest several potential therapeutic applications:

  • Anticancer Therapies : Targeting specific cancer types through modulation of cell growth pathways.
  • Dermatological Treatments : Utilizing its tyrosinase inhibitory activity for skin lightening or treating hyperpigmentation.
  • Antimicrobial Agents : Developing new formulations against resistant strains of bacteria and fungi.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using heterocyclic thiol intermediates. A representative method involves reacting substituted triazole-thiols with bromoacetophenone derivatives under reflux in PEG-400 with catalytic bleaching earth clay (pH 12.5) at 70–80°C for 1 hour . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. Post-reaction purification via recrystallization (e.g., using aqueous acetic acid) is critical to achieve >95% purity .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include the C=O stretch of the ethanone group (~1690–1710 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹) from the triazole-thiol moiety .
  • ¹H NMR : Distinct signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and methoxyphenyl groups) and the methylene bridge (δ 4.2–5.5 ppm) between sulfur and the ethanone group .
  • 13C NMR : The carbonyl carbon (C=O) appears at ~190–195 ppm, while triazole carbons resonate at 144–150 ppm .

Q. What chromatographic methods are recommended for assessing purity during synthesis?

  • Methodological Answer : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) is used for real-time monitoring . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm provides quantitative purity analysis, with retention times calibrated against reference standards .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve contradictions in experimental spectral data?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts, aiding in peak assignments. For instance, discrepancies in C=O stretching frequencies between IR and theoretical models may arise from solvent effects or intermolecular interactions, which can be modeled using polarizable continuum models (PCM) . Comparative analysis of experimental vs. calculated data refines structural interpretations .

Q. What strategies optimize the compound’s bioactivity while minimizing cytotoxicity?

  • Methodological Answer : Structural modifications targeting the triazole-thiol moiety (e.g., substituting 4-methoxyphenyl with electron-withdrawing groups) enhance antimicrobial potency. For example, replacing the methoxy group with a nitro group increases bacterial membrane penetration, as shown in MIC assays against S. aureus (MIC = 8 µg/mL vs. 32 µg/mL for the parent compound) . Cytotoxicity is assessed via MTT assays on human keratinocytes (HaCaT cells) to ensure selectivity indices >10 .

Q. How do solvent polarity and catalytic systems influence regioselectivity in triazole-thiol coupling reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, PEG-400) stabilize transition states in nucleophilic aromatic substitution, favoring C-S bond formation at the triazole’s 3-position. Catalytic systems like bleaching earth clay (pH 12.5) enhance nucleophilicity of the thiol group, achieving >90% regioselectivity . Kinetic studies (e.g., time-resolved FTIR) reveal that solvent viscosity impacts reaction rates, with PEG-400 providing optimal diffusion control .

Q. What crystallographic techniques validate the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the C-S bond in the triazole-thiol moiety measures 1.68–1.72 Å, consistent with DFT predictions . Hydrogen-bonding networks (e.g., N-H···O=C interactions) stabilize the crystal lattice, as shown in Hirshfeld surface analysis .

Q. How can conflicting data on thermal stability be reconciled across studies?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals decomposition pathways. Discrepancies arise from moisture content or polymorphic forms. For instance, anhydrous samples degrade at 220–230°C, while hydrated forms show lower onset temperatures (~195°C) . Differential scanning calorimetry (DSC) coupled with powder XRD identifies phase transitions affecting stability .

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